2,4-Diaminopteridine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

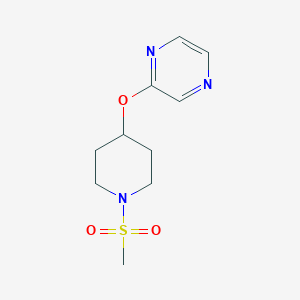

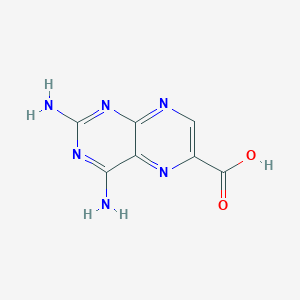

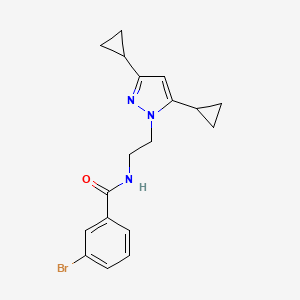

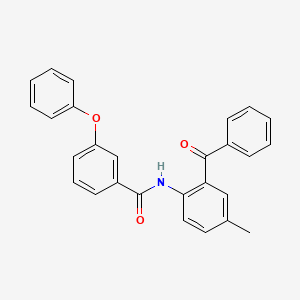

“2,4-Diaminopteridine-6-carboxylic acid” is a chemical compound with the molecular formula C7H6N6O2 and a molecular weight of 206.16 . It is a solid substance that ranges in color from yellow to dark yellow .

Synthesis Analysis

The synthesis of 2,4-Diaminopteridine-6-carboxylic acid and its derivatives has been achieved through nucleophilic displacement reactions at the side chain of 6-bromomethyl-2,4-diaminopteridine . Acid and base hydrolyses allow easy conversion of the 2,4-diaminopteridines into the corresponding pterins .

Molecular Structure Analysis

The molecular structure of 2,4-Diaminopteridine-6-carboxylic acid contains a total of 22 bonds. There are 16 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 2 primary amines (aromatic), 1 hydroxyl group, and 1 Pyrimidine .

Physical And Chemical Properties Analysis

2,4-Diaminopteridine-6-carboxylic acid is slightly soluble in DMSO . It is a solid substance that ranges in color from yellow to dark yellow . It is hygroscopic .

科学的研究の応用

- Significance : Research aims to explore DAPC’s efficacy against cancer cells while minimizing toxicity to healthy tissues .

- Significance : Understanding its degradation pathways helps assess environmental impact and develop efficient removal strategies .

- Research Focus : Investigating DAPC’s impact on neurotransmitter production and its potential as a therapeutic target .

- Significance : Could DAPC be a novel anti-inflammatory agent? Research aims to elucidate its effects on eicosanoid pathways .

- Significance : Investigating DAPC’s binding affinity and inhibitory effects on enzymes (e.g., tyrosine hydroxylase) provides insights into potential therapeutic applications .

Antifolate Agents and Chemotherapy

Environmental Degradation Studies

Neurological Disorders and Neurotransmitter Synthesis

Anti-Inflammatory Properties

Biopterin Analogues and Enzyme Inhibition

Metabolic Disorders and Phenylketonuria (PKU)

将来の方向性

特性

IUPAC Name |

2,4-diaminopteridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N6O2/c8-4-3-5(13-7(9)12-4)10-1-2(11-3)6(14)15/h1H,(H,14,15)(H4,8,9,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVOUUFGXQVMMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=NC(=NC2=N1)N)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diaminopteridine-6-carboxylic acid | |

Q & A

Q1: What is the significance of 2,4-Diaminopteridine-6-carboxylic acid in pharmaceutical analysis?

A: 2,4-Diaminopteridine-6-carboxylic acid plays a crucial role in the analysis of the chemotherapy drug methotrexate (MTX). It serves as a key degradation product and a detectable analyte in various analytical methods. [, , ] For instance, MTX can be oxidized to 2,4-Diaminopteridine-6-carboxylic acid, a highly fluorescent compound, allowing for sensitive detection in biological samples like human urine and plasma. [, , ] This conversion is particularly useful for high-pressure liquid chromatography (HPLC) analysis with fluorescence detection, enabling the quantification of MTX at low concentrations. []

Q2: Can you elaborate on the analytical methods employed for determining 2,4-Diaminopteridine-6-carboxylic acid and its relevance to Methotrexate analysis?

A2: Several analytical techniques utilize the unique properties of 2,4-Diaminopteridine-6-carboxylic acid for analysis, particularly in the context of Methotrexate:

- High-Performance Liquid Chromatography (HPLC): Coupled with fluorescence detection, HPLC is widely used to quantify Methotrexate in biological samples. The method relies on oxidizing Methotrexate to the highly fluorescent 2,4-Diaminopteridine-6-carboxylic acid, which is then separated and detected. []

- Flow-Injection Electrochemical Oxidation Fluorimetry: This technique exploits the electrochemical oxidation of Methotrexate to 2,4-Diaminopteridine-6-carboxylic acid. The resulting fluorescence intensity is directly proportional to the Methotrexate concentration, enabling sensitive detection in samples like human urine. []

- Densitometry: Thin-layer chromatography (TLC) coupled with densitometric detection allows for identifying and quantifying 2,4-Diaminopteridine-6-carboxylic acid as an impurity in Methotrexate preparations. This method offers a direct and repeatable approach for quality control purposes. []

Q3: How is 2,4-Diaminopteridine-6-carboxylic acid synthesized, and are there alternative methods?

A: 2,4-Diaminopteridine-6-carboxylic acid can be efficiently synthesized by oxidizing its corresponding 6-(2-furyl)-substituted pteridine precursor using potassium permanganate. [] This method offers a more practical alternative to traditional approaches. While other oxidizing agents have been explored, potassium permanganate remains a preferred choice for this specific synthesis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol](/img/structure/B2639273.png)

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2639274.png)

![ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B2639283.png)

![3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2639292.png)